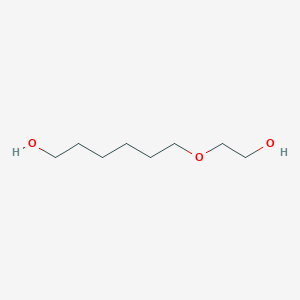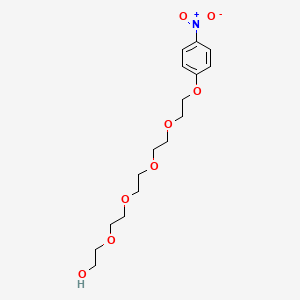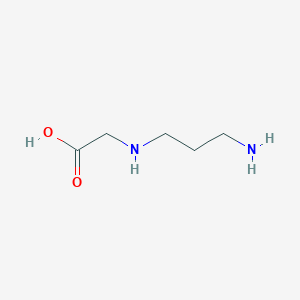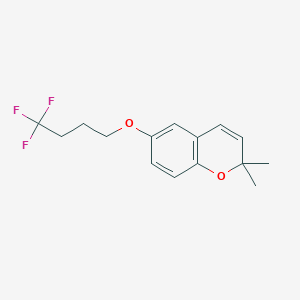
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Methods and Derivatives
Synthesis Approaches : Innovative methods for synthesizing 2,2-Dimethyl-2H-chromene and its derivatives have been explored. For instance, Kawase et al. (1982) developed a one-step method from salicylaldehyde and ethyl 3-methyl-2-butenoate, proving efficient for preparing various derivatives (Kawase et al., 1982). Similarly, Prado et al. (2006) achieved the preparation of these chromenes via an ytterbium triflate-catalysed reaction, indicating versatility in synthesis approaches (Prado, Janin, & Bost, 2006).
Photochromic Properties : The photochromic properties of dimethyl-2H-chromenes have been extensively studied. Maggiani et al. (2000) synthesized dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, demonstrating their strong resistance to photodegradation, crucial for applications in photoresponsive materials (Maggiani, Tubul, & Brun, 2000).
Chemical Properties and Applications
Kinetics and Synthesis : The synthesis and kinetic properties of specific chromene derivatives, like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been investigated for their potential in medicinal chemistry. Asheri et al. (2016) provided insights into the reaction mechanism and kinetics, essential for drug development and synthetic chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activities : Chromene derivatives have shown promise in various biological activities. For instance, Iwata et al. (2004) isolated prenylated orcinol derivatives from Rhododendron dauricum, revealing significant inhibition of histamine release, which could be relevant in allergy and inflammation research (Iwata, Wang, Yao, & Kitanaka, 2004).
Innovative Developments and Future Potential
Advanced Synthesis Techniques : Recent advancements in synthesizing chromene derivatives have been made, like the development of a gram-scale synthetic route to chromene-type xanthones by Xu et al. (2020), highlighting the compound's potential in pharmaceuticals (Xu, Sha, & Wu, 2020).
Photochromism and Material Science : Hobley et al. (2000) studied the photochromism of chromene crystals, indicating potential applications in material science and photoreactive materials (Hobley et al., 2000).
Mécanisme D'action
Target of Action
The primary target of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, also known as HMR-1556, is the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel . This channel mediates the slowly activating K+ current (IKs) in heart muscle cells .
Mode of Action
HMR-1556 acts as a potent and selective blocker of the IKs channel . It selectively inhibits IKs currents over IKr, IKI, Ito, and L-type Ca2+ channel currents . This means that it prevents the flow of potassium ions through these channels, thereby affecting the electrical activity of the cells.
Biochemical Pathways
The blocking of the IKs channel by HMR-1556 affects the repolarization phase of the cardiac action potential . This can lead to changes in the rhythm of the heart, potentially treating conditions like arrhythmia .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for optimal bioavailability.
Result of Action
The result of HMR-1556’s action is the modulation of cardiac electrical activity. By blocking the IKs channel, it can influence the heart’s rhythm . This could potentially be used to treat conditions like arrhythmia, although more research is needed to fully understand its effects and potential therapeutic uses.
Propriétés
IUPAC Name |
2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELHYITLRGWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



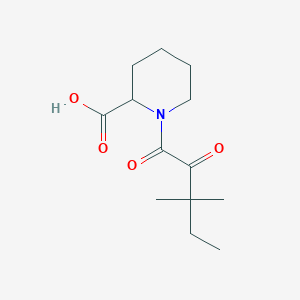


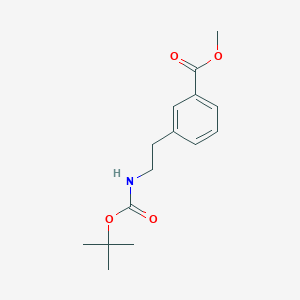
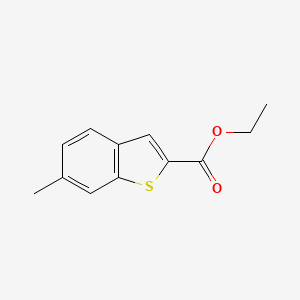
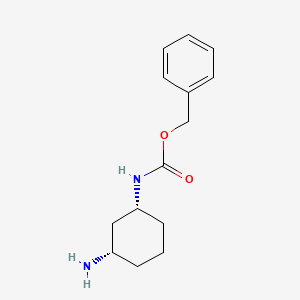
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)



